molecular formula C8H15NO2 B2429778 octahydro-2H-pyrano[3,2-b]pyridin-4-ol CAS No. 2137489-00-8

octahydro-2H-pyrano[3,2-b]pyridin-4-ol

Cat. No.: B2429778
CAS No.: 2137489-00-8
M. Wt: 157.213
InChI Key: ATFDEULMPLKSPO-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is a heterocyclic compound that features a fused bicyclic structure consisting of a pyran and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-pyrano[3,2-b]pyridin-4-ol typically involves the annulation of a pyran ring onto a pyridine derivative. One common method involves the use of metallated enamine chemistry, where a pyridine derivative is reacted with a suitable enamine under controlled conditions to form the desired bicyclic structure . Another approach involves the use of acidic catalysts, such as amorphous carbon-supported sulfonic acid, to facilitate the fusion of pyran and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives of the original compound.

Scientific Research Applications

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-2H-pyrano[3,2-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive activity is linked to its interaction with opioid receptors, where it acts as an agonist or antagonist to modulate pain perception . The compound’s structure-activity relationship is crucial in determining its efficacy and specificity in targeting these receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-pyrano[3,2-b]pyridin-4-ol is unique due to its specific fusion of pyran and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h6-10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFDEULMPLKSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(CCO2)O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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